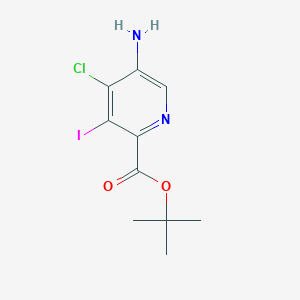
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. This compound is characterized by the presence of tert-butyl, amino, chloro, and iodo substituents on a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the tert-butyl ester group. The amino group is then introduced through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and iodo groups can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyridine derivatives, while substitution of the halogen atoms can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-4-chloro-3-bromopyridine-2-carboxylate
- Tert-butyl 5-amino-4-chloro-3-fluoropyridine-2-carboxylate
- Tert-butyl 5-amino-4-chloro-3-methylpyridine-2-carboxylate
Uniqueness
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or methyl analogs. The iodine atom can participate in specific halogen bonding interactions, making this compound particularly useful in certain chemical and biological applications.
Properties
Molecular Formula |
C10H12ClIN2O2 |
|---|---|
Molecular Weight |
354.57 g/mol |
IUPAC Name |
tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)8-7(12)6(11)5(13)4-14-8/h4H,13H2,1-3H3 |
InChI Key |
AVEPPTRAZJSXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1I)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















